

# Physical and chemical properties of N-3-Hydroxydecanoyl-L-homoserine lactone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-3-Hydroxydecanoyl-L-homoserine lactone**

Cat. No.: **B582708**

[Get Quote](#)

## N-3-Hydroxydecanoyl-L-homoserine lactone: A Comprehensive Technical Guide

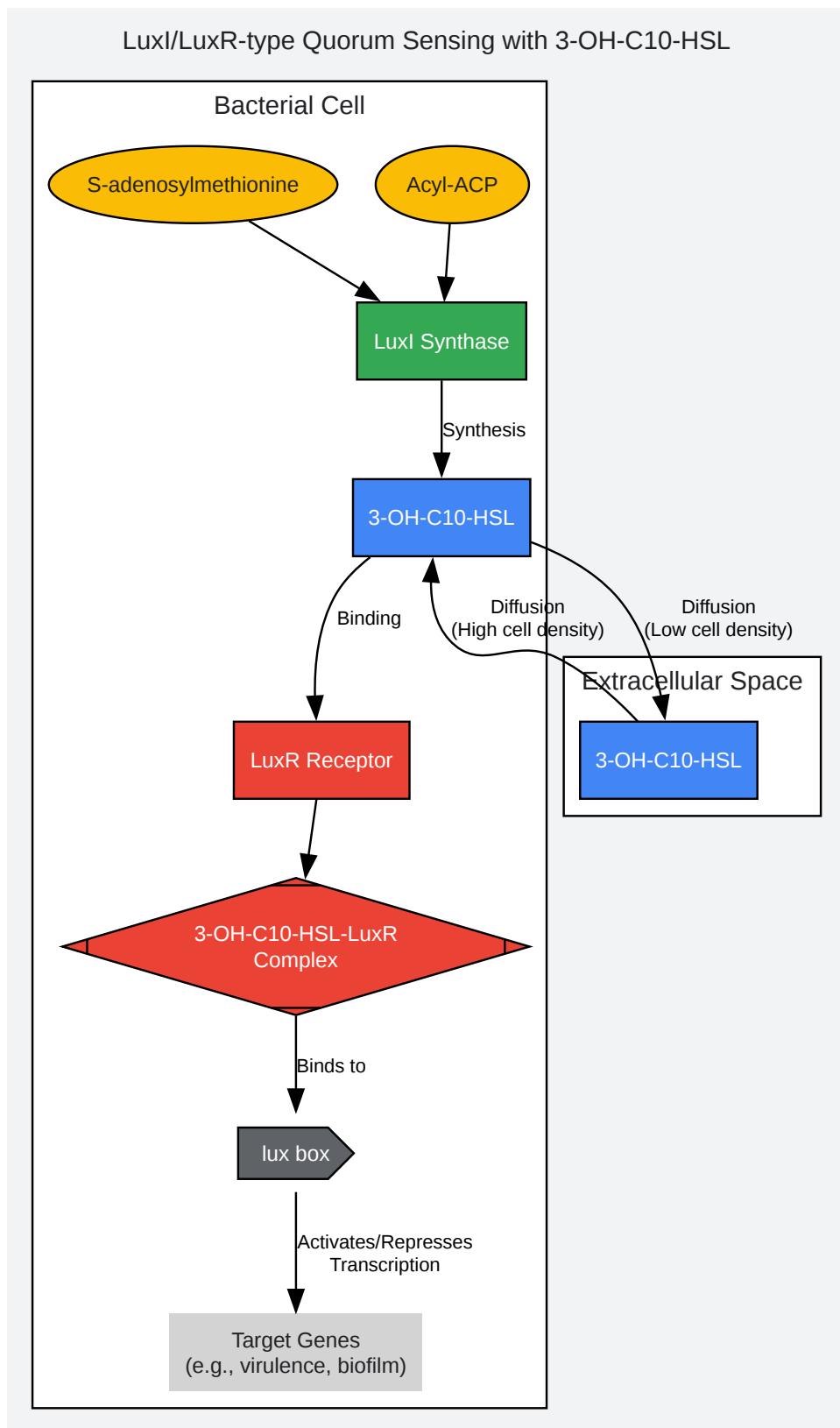
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **N-3-Hydroxydecanoyl-L-homoserine lactone** (3-OH-C10-HSL). As a key signaling molecule in bacterial quorum sensing, understanding its characteristics is crucial for research into microbial communication, biofilm formation, virulence, and the development of novel antimicrobial strategies.

## Physical and Chemical Properties

**N-3-Hydroxydecanoyl-L-homoserine lactone** is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. Its core structure consists of a homoserine lactone ring attached to a 10-carbon acyl chain with a hydroxyl group at the third carbon position.

Table 1: General and Physicochemical Properties of **N-3-Hydroxydecanoyl-L-homoserine lactone**


| Property          | Value                                                                                                                                                                                   | Reference    |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>14</sub> H <sub>25</sub> NO <sub>4</sub>                                                                                                                                         | [1][2][3][4] |
| Molecular Weight  | 271.35 g/mol                                                                                                                                                                            | [3][4]       |
| CAS Number        | 192883-12-8                                                                                                                                                                             | [1]          |
| Appearance        | White to off-white solid/powder                                                                                                                                                         | [5]          |
| Solubility        | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at 20 mg/mL, and in acetonitrile.[1][5] Ethanol and methanol are not recommended as they can open the lactone ring.[5] | [1][5]       |
| Stability         | Stable for at least 2 years when stored at -20°C.[5]                                                                                                                                    | [5]          |
| Melting Point     | Not experimentally determined in the reviewed literature.                                                                                                                               |              |
| Boiling Point     | Not experimentally determined in the reviewed literature.                                                                                                                               |              |

## Biological Activity: Quorum Sensing

**N-3-Hydroxydecanoyl-L-homoserine lactone** is a crucial autoinducer in the quorum sensing (QS) systems of various Gram-negative bacteria.[5] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is integral to processes such as biofilm formation, virulence factor production, and antibiotic resistance.

The primary mechanism of action for 3-OH-C10-HSL involves the LuxI/LuxR-type quorum sensing system. In this system, a LuxI-type synthase produces the AHL signal molecule. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the bacterial cells and binds to a cognate LuxR-type transcriptional regulator protein. This AHL-receptor complex then binds to

specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes.



[Click to download full resolution via product page](#)**Caption:** LuxI/LuxR-type quorum sensing pathway.

## Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and characterization of **N-3-Hydroxydecanoyl-L-homoserine lactone**. These methods are based on established procedures for N-acyl-homoserine lactones and can be adapted for this specific molecule.

## Synthesis

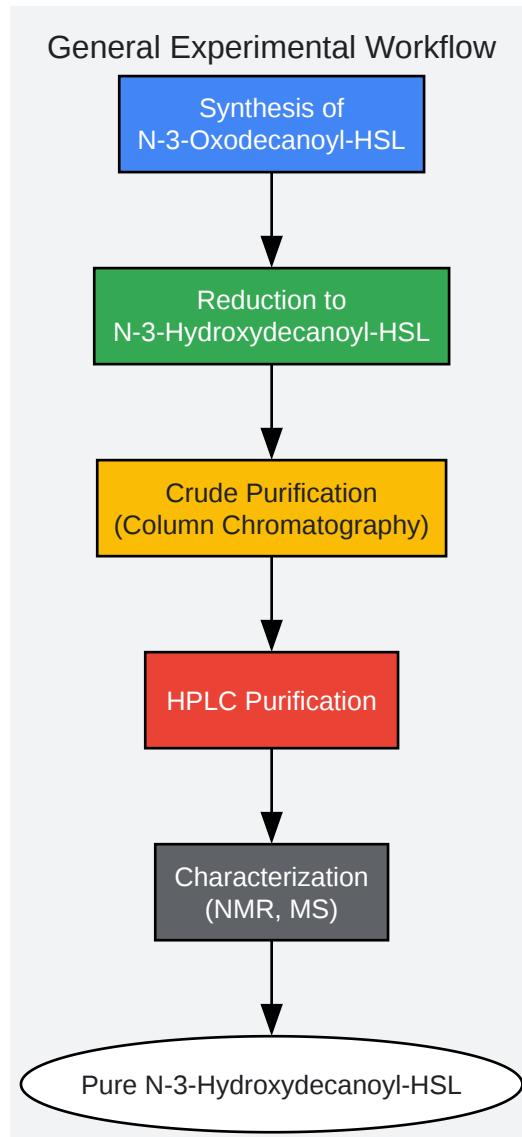
A common method for the synthesis of N-3-hydroxyacyl-homoserine lactones involves a two-step process: the synthesis of the corresponding N-3-oxoacyl-homoserine lactone followed by a selective reduction of the 3-oxo group.

### Step 1: Synthesis of N-(3-Oxodecanoyl)-L-homoserine lactone

- Activation of 3-Oxodecanoic Acid: In a round-bottom flask, dissolve 3-oxodecanoic acid (1 equivalent), 1-hydroxybenzotriazole (HOBr) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous dichloromethane (DCM). Stir the mixture at 0 °C for 30 minutes.
- Coupling Reaction: In a separate flask, dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrobromide salt. Add the neutralized homoserine lactone solution to the activated acid mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-(3-Oxodecanoyl)-L-homoserine lactone.

### Step 2: Reduction to **N-3-Hydroxydecanoyl-L-homoserine lactone**

- Reduction Reaction: Dissolve the purified N-(3-Oxodecanoyl)-L-homoserine lactone (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH<sub>4</sub>) (1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.
- Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Extract the product with ethyl acetate (3 x volumes).
- Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by silica gel column chromatography or preparative HPLC.


## Purification

High-performance liquid chromatography (HPLC) is a widely used technique for the purification of N-acyl-homoserine lactones.

### Protocol: Reversed-Phase HPLC Purification

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase:
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes (e.g., 50-100% B over 20 minutes).
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 210 nm or by mass spectrometry.
- Fraction Collection: Collect fractions corresponding to the peak of interest.
- Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.



[Click to download full resolution via product page](#)

**Caption:** General workflow for synthesis and purification.

## Characterization

The structure and purity of the synthesized **N-3-Hydroxydecanoyl-L-homoserine lactone** should be confirmed using modern analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the protons of the homoserine lactone ring and the acyl chain. Key signals include those for the methine proton adjacent to the hydroxyl group, the methylene protons of the lactone ring, and the terminal methyl group of the decanoyl chain.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the presence of the 14 carbon atoms in the molecule, including the carbonyl carbons of the lactone and amide groups, the carbon bearing the hydroxyl group, and the carbons of the aliphatic chain.

### Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. A characteristic fragment ion for N-acyl-homoserine lactones is observed at  $m/z$  102, corresponding to the protonated homoserine lactone ring.[6]

## Conclusion

This technical guide provides a foundational understanding of **N-3-Hydroxydecanoyl-L-homoserine lactone** for researchers and professionals in the fields of microbiology and drug development. The provided data and protocols serve as a starting point for further investigation into the role of this important signaling molecule in bacterial communication and its potential as a target for therapeutic intervention. Further experimental determination of physical constants such as melting and boiling points would be beneficial to the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-(3-Hydroxydecanoyle)-DL-homoserine lactone N- (RS)-3-Hydroxydecanoyle -DL-homoserine lactone 929222-14-0 [sigmaaldrich.com]
- 4. N-(3-Hydroxydecanoyle)-DL-homoserine lactone N- (RS)-3-Hydroxydecanoyle -DL-homoserine lactone 929222-14-0 [sigmaaldrich.com]
- 5. adipogen.com [adipogen.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-3-Hydroxydecanoyle-L-homoserine lactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582708#physical-and-chemical-properties-of-n-3-hydroxydecanoyle-l-homoserine-lactone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

